Welcome to the BenchChem Online Store!
molecular formula C9H10F2O2 B1507200 3-(3,5-Difluorophenoxy)propan-1-ol

3-(3,5-Difluorophenoxy)propan-1-ol

Cat. No. B1507200
M. Wt: 188.17 g/mol
InChI Key: AULVOHICIMPVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08063234B2

Procedure details

At about −20° C., 17.22 g (172.18 mmol) of chromium(VI) oxide were taken up in 1.2 l of acetone and 38 ml of water, and 19 ml of conc. sulfuric acid were slowly added to the mixture. The mixture was stirred for 10 min and then 8.10 g (43.05 mmol) of the compound from Example 168A in 400 ml of acetone were added dropwise over the course of 1 h. The mixture was stirred at 0° C. for 1.5 h. After addition of 90 ml of propan-2-ol, the reaction mixture was filtered through kieselguhr, the solvents were removed from the filtrate in vacuo, and the residue was taken up in 500 ml of diethyl ether. The solution was washed twice with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the solvents were removed in vacuo. 11.36 g of the title compound were obtained and were reacted further in the next stage without further purification.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Four
Name
Quantity
38 mL
Type
solvent
Reaction Step Four
Quantity
17.22 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:8]=[C:9]([CH:15]=[C:16]([F:18])[CH:17]=1)[O:10][CH2:11][CH2:12][CH2:13][OH:14].CC([OH:22])C>CC(C)=O.O.[O-2].[Cr+6].[O-2].[O-2]>[F:6][C:7]1[CH:8]=[C:9]([CH:15]=[C:16]([F:18])[CH:17]=1)[O:10][CH2:11][CH2:12][C:13]([OH:22])=[O:14] |f:5.6.7.8|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
FC=1C=C(OCCCO)C=C(C1)F
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
CC(C)O
Step Three
Name
Quantity
1.2 L
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
19 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
38 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
17.22 g
Type
catalyst
Smiles
[O-2].[Cr+6].[O-2].[O-2]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At about −20° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through kieselguhr
CUSTOM
Type
CUSTOM
Details
the solvents were removed from the filtrate in vacuo
WASH
Type
WASH
Details
The solution was washed twice with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=C(OCCC(=O)O)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.